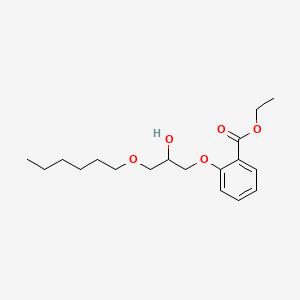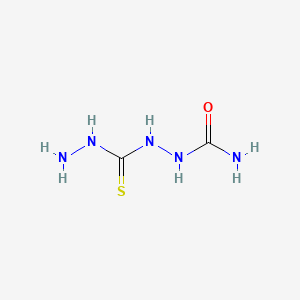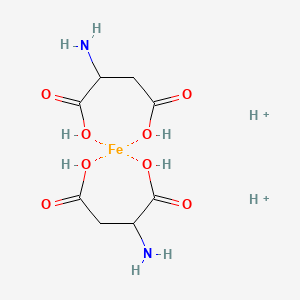![molecular formula C21H14CaO6S2 B12668653 calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate CAS No. 73804-30-5](/img/structure/B12668653.png)
calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate is a complex organic compound that belongs to the class of naphthalenesulfonates. These compounds are characterized by the presence of sulfonate groups attached to a naphthalene ring system. This particular compound is notable for its dual sulfonate groups, which enhance its solubility in water and its reactivity in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate typically involves the sulfonation of naphthalene derivatives followed by the introduction of a calcium ion. The process can be summarized as follows:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce sulfonate groups at specific positions on the naphthalene ring.
Methylation: The sulfonated naphthalene is then subjected to a methylation reaction using formaldehyde or a similar methylating agent.
Calcium Ion Introduction:
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonate groups enhance its solubility and facilitate its binding to specific sites, while the naphthalene ring system provides a stable framework for these interactions. The pathways involved often include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- Sodium naphthalenesulfonate
- Potassium naphthalenesulfonate
- Ammonium naphthalenesulfonate
Uniqueness
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate is unique due to the presence of calcium ions, which can influence its solubility, reactivity, and biological activity. Compared to other naphthalenesulfonates, the calcium salt form may offer distinct advantages in specific applications, such as enhanced stability and bioavailability.
特性
CAS番号 |
73804-30-5 |
|---|---|
分子式 |
C21H14CaO6S2 |
分子量 |
466.5 g/mol |
IUPAC名 |
calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H16O6S2.Ca/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);/q;+2/p-2 |
InChIキー |
VZXRQCLMSVJVPU-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])CC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



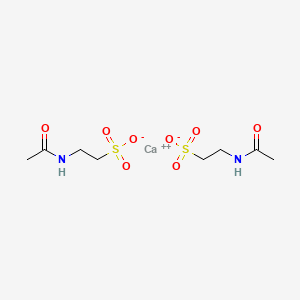
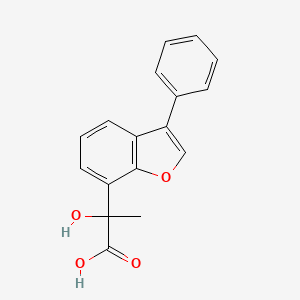
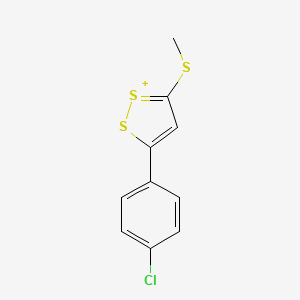
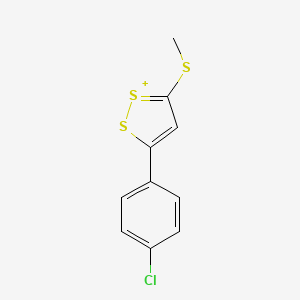
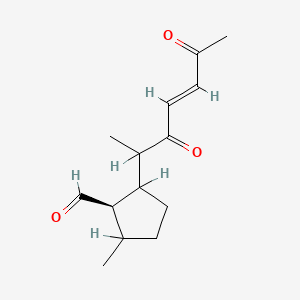
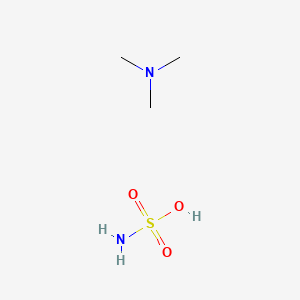
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)

